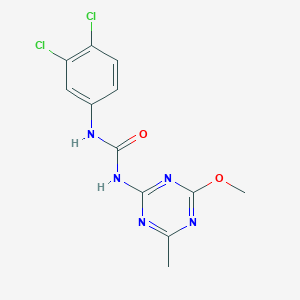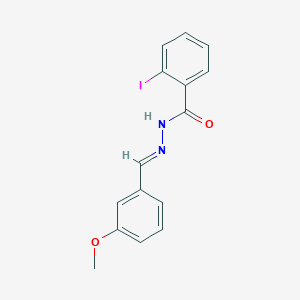![molecular formula C10H6Cl2N2OS B11982558 2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol](/img/structure/B11982558.png)
2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol is a synthetic compound that belongs to the class of phenyl-imino-methyl-phenol derivatives. This compound is known for its unique chemical structure, which includes a thiazole ring, making it a versatile molecule with various applications in scientific research and industry .
Preparation Methods
The synthesis of 2,4-dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol typically involves the condensation reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 2-amino-4-chlorobenzenethiol . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or acetone. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized thiazole derivatives .
Scientific Research Applications
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes with transition metals such as cobalt, nickel, and copper.
Biology: The compound has been investigated for its potential as a synthetic elicitor, triggering strong immune responses in plants such as Arabidopsis thaliana and tomato.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic elicitor by activating pattern recognition receptors (PRRs) on the surfaces of plant cells. This interaction triggers pattern-triggered immunity (PTI) and effector-triggered immunity (ETI), leading to the activation of defense-related genes and the production of reactive oxygen species (ROS), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) .
Comparison with Similar Compounds
2,4-Dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol can be compared with other similar compounds, such as:
2,4-Dichloro-6-[(E)-(3-methoxyphenyl)imino]methyl]phenol: This compound shares a similar structure but with a methoxy group instead of a thiazole ring.
2,4-Dichloro-6-[(E)-(quinoline-8-ylimino)methyl]phenol: This compound contains a quinoline ring and has been studied for its coordination complexes with iron(III) ions.
The uniqueness of 2,4-dichloro-6-[(E)-(1,3-thiazol-2-ylimino)methyl]phenol lies in its thiazole ring, which imparts distinct chemical and biological properties, making it a versatile and valuable compound for various applications .
Properties
Molecular Formula |
C10H6Cl2N2OS |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-1,3-thiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-5,15H/b14-5+ |
InChI Key |
RRAFJUHCKWCFLN-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CSC(=N1)/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1=CSC(=N1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(2-chlorophenyl)acetamido]acetic acid](/img/structure/B11982476.png)
![5-(4-Fluorophenyl)-2-[(2-oxopropyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982482.png)

![Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11982496.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide](/img/structure/B11982500.png)

![1,1'-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone](/img/structure/B11982517.png)
![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B11982519.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11982528.png)
![N-[(4-bromophenyl)(pentanamido)methyl]pentanamide](/img/structure/B11982534.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11982543.png)
![N'-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11982544.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11982545.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11982552.png)
